5-(7-Ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2(3H)-one
Overview
Description
The compound “1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives” has been studied for its synthesis, characterization, and anticancer activity .
Synthesis Analysis
These derivatives were synthesized by the base-catalyzed Claisen-Schmidt reaction of the 1-(7-ethoxy-1-benzofuran-2-yl) ethanone with different aromatic aldehydes .Scientific Research Applications
Synthesis and Chemical Properties
- One-Pot Synthesis: A study by Adib et al. (2012) describes a one-pot synthesis method for N2-alkyl-N3-[2-(1,3,4-oxadiazol-2-yl)aryl]benzofuran-2,3-diamines, showcasing a simple and efficient process for creating compounds related to 1,3,4-oxadiazol-2(3H)-one (Adib et al., 2012).
Biological and Medicinal Applications
- Antimicrobial Activity: Research by Sanjeeva et al. (2021) on benzofuran-oxadiazole hybrids demonstrates their potential as antimicrobial agents. The study highlights the synthesis and evaluation of these compounds for their antimicrobial properties (Sanjeeva et al., 2021).
- α-Glucosidase Inhibition: Taha et al. (2016) investigated 5-aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles for their α-glucosidase inhibitory activities, which are relevant in treating hyperglycemia (Taha et al., 2016).
Materials Science and Engineering Applications
- Corrosion Inhibition: A study by Ammal et al. (2018) explored the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in acidic environments, providing insights into their application in materials science (Ammal et al., 2018).
- Antifungal Agents in Wood Protection: Hosseinihashemi et al. (2019) synthesized novel benzofuran-1,3,4-oxadiazole hybrids and evaluated them as antifungal agents against wood-degrading fungi. This research highlights their potential use in wood preservation (Hosseinihashemi et al., 2019).
Quantum Chemical Studies
- Computational Studies: Hiremath et al. (2020) conducted quantum chemical computational and spectroscopic studies on a related compound, providing insights into its structural and electronic properties. Such studies are crucial for understanding the fundamental characteristics of these compounds (Hiremath et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(7-ethoxy-1-benzofuran-2-yl)-3H-1,3,4-oxadiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-2-16-8-5-3-4-7-6-9(17-10(7)8)11-13-14-12(15)18-11/h3-6H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSYRGZQVBCXRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=NNC(=O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(7-Ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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